1-(difluoromethyl)-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(difluoromethyl)-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including pyrazole rings, sulfonamide, and trifluoromethyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by the introduction of the difluoromethyl and trifluoromethyl groups. The final step involves the sulfonamide formation under controlled conditions, often using sulfonyl chlorides and amines in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(difluoromethyl)-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
1-(difluoromethyl)-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of difluoromethyl and trifluoromethyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
- 1-(trifluoromethyl)-N-{2-methyl-3-[5-methyl-3-(difluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide
- 1-(difluoromethyl)-N-{2-methyl-3-[5-methyl-3-(methyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide
Uniqueness: 1-(difluoromethyl)-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C13H16F5N5O2S |
---|---|
Molecular Weight |
401.36 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H16F5N5O2S/c1-8(6-22-9(2)3-11(21-22)13(16,17)18)4-20-26(24,25)10-5-19-23(7-10)12(14)15/h3,5,7-8,12,20H,4,6H2,1-2H3 |
InChI Key |
AQUTWWNYAAJLEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)CNS(=O)(=O)C2=CN(N=C2)C(F)F)C(F)(F)F |
Origin of Product |
United States |
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